molecular formula C29H42N4O5S3 B1674506 Largazole CAS No. 1009815-87-5

Largazole

Cat. No.: B1674506
CAS No.: 1009815-87-5
M. Wt: 622.9 g/mol
InChI Key: AXESYCSCGBQJBL-BNQQNEQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Olefin Cross-Metathesis for Thioester Installation

The thioester side chain was introduced via Grubbs’ second-generation catalyst -mediated cross-metathesis:

CatalystYield (%)Conditions
Grubbs II41Refluxing toluene
Hoveyda-Grubbs<30Refluxing toluene
Grela’s p-nitro catalyst7515 mol%, CH₂Cl₂, 40°C

This step exhibited sensitivity to thioester coordination with ruthenium catalysts, necessitating high catalyst loadings .

Prodrug Activation via Hydrolysis

This compound’s thioester undergoes protein-assisted hydrolysis in plasma or cellular environments to release the active thiol pharmacophore:

  • Stability : Stable in aqueous buffers (pH 3–9) but rapidly hydrolyzed in plasma (t₁/₂ < 1 hr) .

  • Key intermediate : Thiol analogue 14 (70–80% yield via aminolysis of this compound) .

Table 1: Activity of this compound Analogues

AnalogueModificationHDAC1 IC₅₀ (nM)Antiproliferative Activity
This compound thiol (14 )Thiol pharmacophore0.4++++
Acetyl analogue (12 )Thioester → acetyl>1,000+
Hydroxyl analogue (13 )Thiol → hydroxyl>1,000+
N-methylated macrocycleValine-NH methylation40–400++
  • Pharmacophore requirement : The free thiol is essential for HDAC inhibition; masking (e.g., acetyl) abolishes activity .

  • Macrocycle rigidity : N-methylation disrupts hydrogen bonding, reducing potency 100–1,000-fold .

Key Reactions in Analog Development

  • Thiazoline-thiazole synthesis : Tandem deprotection-cyclodehydration followed by MnO₂ oxidation .

  • Side-chain diversification : Cross-metathesis with bromoalkenes (C3–C6) to yield 15–17 .

  • Stereochemical inversion : Replacement of (3S)-hydroxy acid with (3R)-configured unit reduced activity .

HDAC8-Thiol Complex Structural Insights

X-ray crystallography revealed:

  • Thiolate-Zn²⁺ coordination : Optimal tetrahedral geometry (107.6–111.8° bond angles) enhances binding .

  • Conformational adaptability : HDAC8 undergoes structural adjustments to accommodate the rigid macrocycle .

Stability and Reactivity Under Synthetic Conditions

  • Acid sensitivity : β-hydroxy acid prone to elimination under strong acids.

  • Oxidative stability : Thiazoline ring resistant to oxidation under standard conditions .

This comprehensive analysis underscores the interplay between this compound’s synthetic chemistry and biological activity, providing a roadmap for designing HDAC inhibitors with improved selectivity and stability.

Q & A

Basic Research Questions

Q. What are the critical steps in the total synthesis of Largazole, and how do they impact its biological activity?

this compound’s synthesis involves an 8-step convergent process, including a macrocyclization to form the 16-membered depsipeptide core and an olefin cross-metathesis to install the thioester group . The thioester is essential for its pro-drug activation: intracellular cleavage releases the active thiol form, which inhibits Class I HDACs (e.g., HDAC1–3) with nanomolar potency . Modifications to the thioester or macrocycle (e.g., seco-ester or ketone analogues) reduce activity, highlighting the importance of structural integrity for HDAC binding .

Q. How does this compound selectively inhibit cancer cell proliferation compared to non-transformed cells?

this compound exhibits selective cytotoxicity by preferentially inhibiting Class I HDACs in transformed cells. For example, in MDA-MB231 breast cancer cells, it shows a GI₅₀ of 71 nM, while non-transformed human mammary epithelial cells (HME) remain unaffected (GI₅₀ >600 nM) . This selectivity arises from cancer cells' reliance on HDAC-mediated epigenetic regulation for survival, whereas normal cells may bypass this dependency through compensatory pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported GI₅₀ values for this compound across studies?

Discrepancies (e.g., 7.7 nM vs. 71 nM in MDA-MB231 cells ) may stem from assay conditions, such as HDAC isoform specificity, cell line heterogeneity, or pro-drug activation efficiency. To address this:

  • Standardize HDAC activity assays (e.g., homogeneous kinetic assays ) and validate purity of the thiol form, as residual thiol contamination in this compound samples can skew results .
  • Use isogenic cell pairs (e.g., transformed vs. non-transformed lines) to control for genetic background effects .

Q. What methodological strategies optimize the structure-activity relationship (SAR) analysis of this compound analogues?

Key approaches include:

  • Functional group replacement : Testing analogues like biotinylated derivatives or thiazole-modified variants to probe steric and electronic effects on HDAC binding .
  • Biochemical profiling : Dose-response assays against HDAC isoforms (e.g., HDAC1–9) to identify isoform-selective analogues .
  • Transcriptomic validation : Comparative RNA-seq analysis of treated cells to link structural modifications to downstream gene regulation (e.g., p21 induction or EGFR downregulation) .

Q. How do transcriptomic studies differentiate this compound’s mechanism from pan-HDAC inhibitors like SAHA?

While this compound and SAHA both upregulate cell cycle inhibitors (e.g., p21), this compound uniquely downregulates oncogenic signaling pathways (e.g., EGFR, HER-2) in colon cancer cells . To validate this:

  • Perform time-course RNA-seq to capture early epigenetic vs. late apoptotic effects.
  • Use gene ontology (GO) enrichment analysis to identify pathway-specific differences (e.g., chromatin remodeling vs. growth factor signaling) .

Q. What in vivo models are most suitable for validating this compound’s antitumor efficacy and HDAC selectivity?

  • Zebrafish xenotransplantation : Assess anti-angiogenic effects via HIF pathway inhibition, predictive of efficacy in solid tumors .
  • Rodent colorectal cancer models : Monitor histone H3 hyperacetylation in tumors vs. normal tissues to confirm target engagement .
  • Comparative pharmacokinetics : Measure thiol metabolite levels in plasma and tissues to correlate exposure with HDAC inhibition .

Q. Methodological Guidance for Experimental Design

Q. How to design assays controlling for pro-drug activation artifacts in this compound studies?

  • Include negative controls (e.g., hydroxyl or acetyl analogues) lacking the thioester group .
  • Quantify intracellular thiol release using LC-MS or fluorescent probes .
  • Pre-treat cells with protease inhibitors (e.g., trypsin inhibitors) to block extracellular activation .

Q. What statistical frameworks are recommended for analyzing contradictory data in HDAC inhibition studies?

  • Apply dose-response curve normalization : Use reference inhibitors (e.g., FK228) to calibrate assay sensitivity across labs .
  • Employ multiplex assays : Simultaneously measure HDAC activity, cell viability, and histone acetylation to triangulate mechanisms .
  • Address variability via meta-analysis : Pool data from independent studies using random-effects models to estimate consensus IC₅₀ values .

Properties

CAS No.

1009815-87-5

Molecular Formula

C29H42N4O5S3

Molecular Weight

622.9 g/mol

IUPAC Name

S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate

InChI

InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1

InChI Key

AXESYCSCGBQJBL-BNQQNEQWSA-N

SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

Isomeric SMILES

CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C

Canonical SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Largazole; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.